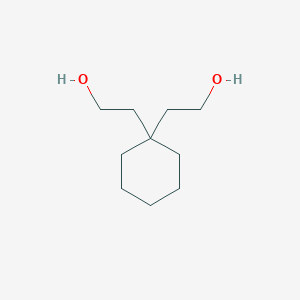
1,1-Cyclohexanediethanol
描述
1,1-Cyclohexanediethanol is an organic compound with the molecular formula C10H20O2. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is a derivative of cyclohexane, where two hydroxyl groups are attached to the first carbon atom of the cyclohexane ring. It is a colorless, viscous liquid that is used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1,1-Cyclohexanediethanol can be synthesized through several methods. One common method involves the hydrogenation of cyclohexanone in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions, using catalysts such as palladium or platinum. The hydrogenation process reduces the carbonyl group of cyclohexanone to form the diol.
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of cyclohexanone. The process involves the use of a fixed-bed reactor where cyclohexanone is passed over a catalyst bed under high pressure and temperature. The resulting product is then purified through distillation to obtain high-purity this compound.
化学反应分析
Types of Reactions: 1,1-Cyclohexanediethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When oxidized, this compound can form cyclohexanedione. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of cyclohexane. This reaction typically requires strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo substitution reactions where one or both hydroxyl groups are replaced by other functional groups. For example, reacting with acyl chlorides can form esters, while reacting with halogens can form halides.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
- Reduction: Lithium aluminum hydride (LiAlH4)
- Substitution: Acyl chlorides, Halogens
Major Products:
- Oxidation: Cyclohexanedione
- Reduction: Cyclohexane
- Substitution: Esters, Halides
科学研究应用
1,1-Cyclohexanediethanol has several applications in scientific research and industry:
Chemistry:
- Used as a solvent in various chemical reactions due to its low toxicity and high boiling point.
- Acts as an intermediate in the synthesis of other organic compounds.
Biology:
- Utilized in the preparation of biologically active molecules and pharmaceuticals.
Medicine:
- Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry:
- Employed in the production of polymers and resins.
- Used as a plasticizer to enhance the flexibility and durability of plastics.
作用机制
The mechanism of action of 1,1-Cyclohexanediethanol involves its interaction with various molecular targets and pathways. As a diol, it can form hydrogen bonds with other molecules, influencing their physical and chemical properties. In drug delivery systems, it can enhance the solubility and stability of active pharmaceutical ingredients, facilitating their transport and absorption in the body.
相似化合物的比较
1,1-Cyclohexanediethanol can be compared with other similar compounds such as 1,4-Cyclohexanedimethanol and 1,2-Cyclohexanediol:
1,4-Cyclohexanedimethanol:
- Similar to this compound but with hydroxyl groups attached to the first and fourth carbon atoms of the cyclohexane ring.
- Used in the production of polyesters and resins.
1,2-Cyclohexanediol:
- Has hydroxyl groups attached to the first and second carbon atoms of the cyclohexane ring.
- Used as an intermediate in organic synthesis and in the production of fragrances and flavors.
Uniqueness of this compound:
- The unique positioning of the hydroxyl groups on the same carbon atom provides distinct chemical properties, making it suitable for specific applications in polymer production and as a solvent in chemical reactions.
属性
IUPAC Name |
2-[1-(2-hydroxyethyl)cyclohexyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c11-8-6-10(7-9-12)4-2-1-3-5-10/h11-12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUUAJVRMXKBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185727 | |
| Record name | Cyclohexane-1,1-diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3187-27-7 | |
| Record name | 1,1-Cyclohexanediethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3187-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Cyclohexanediethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003187277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclohexanediethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Cyclohexanediethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane-1,1-diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,1-diethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-Cyclohexanediethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN93QNW234 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
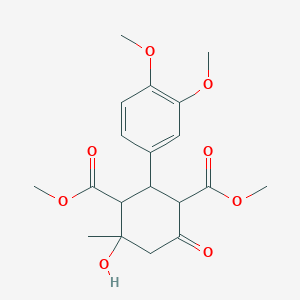
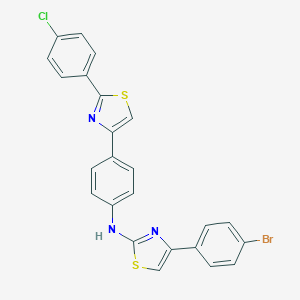
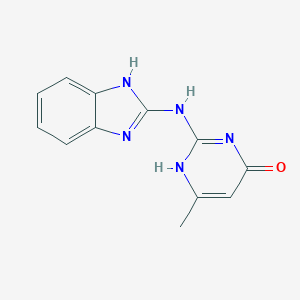


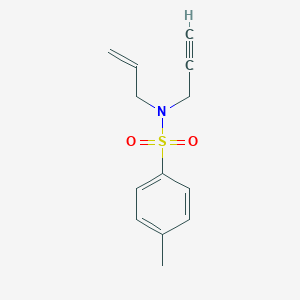

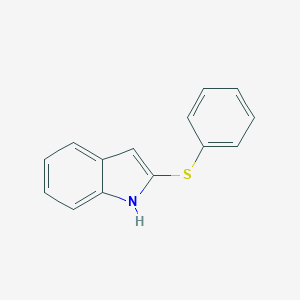

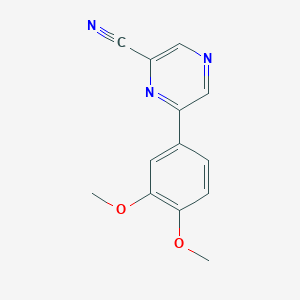
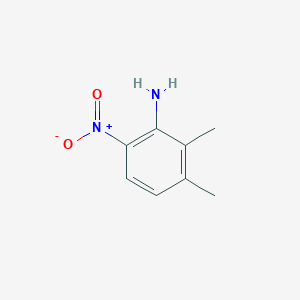
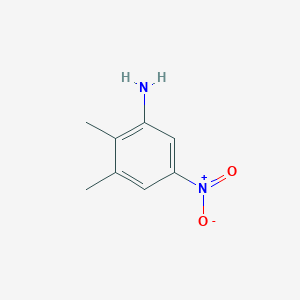
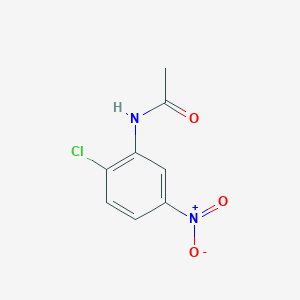
![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)
